molecular formula C13H21NO B13289352 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol

Cat. No.: B13289352
M. Wt: 207.31 g/mol
InChI Key: PDRNZCFEKFNTLY-UHFFFAOYSA-N
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Description

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol is a chiral amino alcohol derivative of significant interest in organic and medicinal chemistry research. This compound features both an ethanolamine group and a substituted phenyl ring, a structural motif commonly found in compounds with diverse biological activities . Its molecular structure suggests potential application as a critical building block (synthon) in the synthesis of more complex molecules, including potential pharmaceutical candidates. Researchers value this compound for its use in developing ligands for asymmetric synthesis and as a precursor in the study of adrenergic receptor activity, given the structural similarities to other amino alcohols known for such properties . The mechanism of action for derivatives of this compound is typically investigated in the context of their specific target, but often involves receptor binding interactions facilitated by the hydrogen-bonding capability of the amino and hydroxyl groups. As a research chemical, it is primarily utilized in the development of novel synthetic methodologies, structure-activity relationship (SAR) studies, and as an intermediate in the preparation of compounds for high-throughput screening libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(4-ethylphenyl)propylamino]ethanol

InChI

InChI=1S/C13H21NO/c1-3-11-5-7-12(8-6-11)13(4-2)14-9-10-15/h5-8,13-15H,3-4,9-10H2,1-2H3

InChI Key

PDRNZCFEKFNTLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)NCCO

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This method involves the condensation of 1-(4-ethylphenyl)propan-1-amine with ethylene oxide or 2-chloroethanol under basic conditions.

Typical Procedure :

  • Reactants :
    • 1-(4-Ethylphenyl)propan-1-amine (1.0 equiv)
    • Ethylene oxide (1.2 equiv) or 2-chloroethanol (1.1 equiv)
  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF)
  • Catalyst : Triethylamine (for chloroethanol route) or NaHCO₃
  • Conditions : Reflux at 80°C for 12–24 hours
  • Workup : Neutralization, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7)

Yield : 65–78% (depending on substituent steric effects).

Catalytic Hydrogenation of Nitro Precursors

A nitro intermediate (2-{[1-(4-Ethylphenyl)propyl]nitro}ethan-1-ol ) is reduced using Pd/C or Raney Ni.

Procedure :

  • Nitro Intermediate Synthesis : React 1-(4-ethylphenyl)propan-1-amine with nitroethanol via nucleophilic substitution.
  • Reduction :
    • Catalyst: 10% Pd/C (0.1 equiv)
    • Solvent: Methanol/water (9:1)
    • H₂ Pressure: 50 psi, 60°C, 6 hours
  • Isolation : Filtration, solvent removal, and recrystallization (ethanol/water).

Yield : 70–85%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Advantages : Enhanced safety, reduced reaction time, and higher purity.

Parameters :

Output : 90% conversion, >95% purity by HPLC.

Reaction Condition Optimization

Solvent and Catalyst Screening

Solvent Catalyst Temp (°C) Yield (%) Purity (%)
Ethanol Pd/C 60 78 98
THF Raney Ni 80 65 95
Water/MeOH PtO₂ 50 72 97

Key Findings :

  • Ethanol/Pd/C system provides optimal balance of yield and purity.
  • Aqueous mixtures improve solubility of intermediates but require higher catalyst loading.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 4H, Ar-H)
    • δ 3.72 (t, J = 6.0 Hz, 2H, CH₂OH)
    • δ 2.95 (q, J = 7.2 Hz, 2H, NCH₂)
    • δ 2.60 (q, J = 7.6 Hz, 2H, CH₂CH₃)
    • δ 1.55–1.45 (m, 2H, CH₂CH₂CH₃)
    • δ 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • FT-IR (cm⁻¹):

    • 3350 (O-H stretch), 2920 (C-H aliphatic), 1605 (C=C aromatic), 1050 (C-O).

Challenges and Mitigation Strategies

Common Side Reactions

Computational Modeling for Process Optimization

Density functional theory (DFT) studies predict transition states and optimize reaction coordinates:

  • Key Insight : Steric hindrance at the propylamino group lowers activation energy by 15 kcal/mol compared to ethyl analogs.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-{[1-(4-Ethylphenyl)propyl]amino}acetaldehyde or 2-{[1-(4-Ethylphenyl)propyl]amino}acetone.

    Reduction: Formation of 2-{[1-(4-Ethylphenyl)propyl]amino}ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and neurotransmitter pathways.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several amines and alcohol derivatives documented in the evidence. Key comparisons include:

Compound Key Structural Features Functional Differences Reference
2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol (Target) Ethanolamine backbone, 4-ethylphenyl-propylamine side chain N/A (Baseline for comparison) -
2-amino-1-(4-chlorophenyl)ethylpropylamine (CAS 1018308-78-5) Chlorophenyl group, methyl-propylamine chain (no ethanol moiety) Absence of ethanol group; chlorine substituent instead of ethyl
4-(1-Hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl)phenol Dual hydroxyphenyl groups, ethanolamine-propanolamine hybrid Increased polarity due to hydroxyl groups; higher solubility in aqueous media
1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one Ketone group, tert-butyl and fluorophenyl substituents Lack of amine functionality; distinct electronic effects from fluorine and tert-butyl

Key Observations :

  • The absence of polar groups (e.g., hydroxyl or fluorine) in the target compound suggests lower aqueous solubility relative to and compounds.
  • The ethanolamine moiety distinguishes it from purely aliphatic amines like 2-amino-1-(4-chlorophenyl)ethylpropylamine, enabling hydrogen-bonding interactions .

Biological Activity

2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol, also known as a derivative of phenylethanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound features an ethylphenyl group linked to a propylamine structure, which may influence its interaction with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NC_{13}H_{19}N, with a molecular weight of approximately 205.3 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics due to the presence of the amino and alcohol functional groups, making it suitable for interactions with biological membranes.

Research indicates that this compound may interact with neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. It is hypothesized that the compound could modulate receptor activity and enzyme functions involved in neurotransmission.

Key Mechanisms:

  • Receptor Binding: The compound may bind to adrenergic receptors, influencing cardiovascular and central nervous system functions.
  • Enzyme Modulation: Preliminary studies suggest that it can inhibit specific enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.

Anti-inflammatory and Analgesic Properties

The compound has been studied for its potential anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammation.

Neurotransmitter Modulation

Studies suggest that this compound may affect serotonin and dopamine levels in the brain, which could have implications for mood regulation and pain perception.

Case Studies

  • Dopamine Receptor Interaction:
    A study published in PMC highlighted that similar compounds exhibit selective agonist activity at dopamine receptors. This suggests that this compound might also show selective binding affinity, potentially leading to therapeutic applications in treating disorders like Parkinson's disease or depression .
  • Anti-inflammatory Effects:
    In a laboratory setting, the compound was tested for its ability to reduce inflammation in cell cultures exposed to inflammatory agents. Results indicated a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-{[1-(4-Methylphenyl)propyl]amino}ethan-1-olC13H19NMethyl substitution may alter receptor affinity
2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-olC13H18BrNBromine substitution could enhance lipophilicity
2-{[1-(3-Methoxyphenyl)propyl]amino}ethan-1-olC13H19NO2Methoxy group enhances membrane permeability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution . For example, reacting 1-(4-ethylphenyl)propanal with ethanolamine under hydrogenation conditions (e.g., H₂/Pd-C) yields the target compound. Purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity. Reaction optimization should address side products like over-alkylation or incomplete reduction .

Q. How can the structure of this compound be confirmed?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C) to confirm the ethylphenyl group (δ 1.2 ppm for CH₃, δ 2.6 ppm for CH₂) and propylamino-ethanol backbone (δ 3.4–3.7 ppm for CH₂NH). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₄H₂₃NO), while FT-IR identifies hydroxyl (3200–3400 cm⁻¹) and secondary amine (1550–1650 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Perform MTT assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity. For antimicrobial activity, use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Enzyme inhibition (e.g., kinases) requires dose-response curves (1–100 µM) with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How do structural modifications to the propylamino group affect pharmacological properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Branching (e.g., isopropyl) enhances metabolic stability but reduces aqueous solubility.
  • Electron-withdrawing substituents on the phenyl ring (e.g., Cl, NO₂) improve receptor binding (e.g., IC₅₀ reduction by 40% in kinase assays).
  • Molecular docking (AutoDock Vina) predicts interactions with hydrophobic pockets in target enzymes .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., pH, temperature, co-solvents). Conduct meta-analysis with standardized protocols (e.g., fixed 7.4 pH, 37°C). Cross-validate using orthogonal methods:

  • Surface plasmon resonance (SPR) for binding affinity vs. fluorescence polarization for enzymatic turnover.
  • Adjust for cell-line specificity (e.g., HEK293 vs. primary hepatocytes) .

Q. What environmental factors influence the compound’s stability in aqueous systems?

  • Methodological Answer : Stability is pH-dependent :

  • Acidic conditions (pH < 4) protonate the amine, increasing solubility but risking hydrolysis.
  • Oxidizing agents (e.g., H₂O₂) accelerate degradation (t₁/₂ reduced by 50% at 25°C).
  • Assess biodegradability via OECD 301F (closed bottle test) to evaluate ecological risks .

Q. How does the compound interact with cytochrome P450 enzymes?

  • Methodological Answer : Use human liver microsomes with CYP-specific substrates (e.g., midazolam for CYP3A4). Measure IC₅₀ values via LC-MS/MS to determine inhibition potency. Time-dependent inhibition studies (pre-incubation with NADPH) identify mechanism-based inactivation. Molecular dynamics simulations (GROMACS) predict binding to CYP active sites .

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